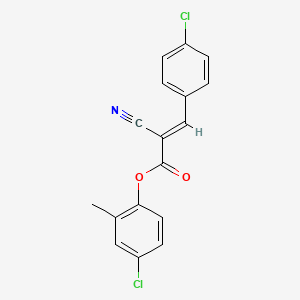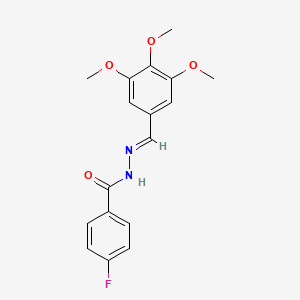
1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives, including those containing morpholine groups, have garnered attention due to their potential in various biochemical applications, such as glucosidase inhibition and antioxidant activities. These compounds are synthesized through innovative methods to explore their chemical and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves "one-pot" nitro reductive cyclization reactions, utilizing reagents like sodium hydrosulfite. This method allows for the efficient synthesis of compounds with specific substituents, including morpholine, to yield compounds with significant in vitro antioxidant activities and glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
Crystallographic studies have provided detailed insights into the molecular structures of benzimidazole derivatives. For example, X-ray diffraction analysis has been used to confirm the chair conformation of morpholine rings and the planarity of the benzimidazole ring systems. These analyses help in understanding the spatial arrangement of atoms and the overall geometry of the molecules (Yoon et al., 2011).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including interactions with Grignard reagents, which can substitute specific moieties and modify the compounds' chemical properties. These reactions are crucial for tailoring the compounds for specific biological activities or for further chemical analyses (Katritzky et al., 1994).
Aplicaciones Científicas De Investigación
Antioxidant and Glucosidase Inhibitory Potential
A study by Özil et al. (2018) explored the synthesis of benzimidazoles with a morpholine skeleton, demonstrating their effectiveness as glucosidase inhibitors with notable antioxidant activity. The research showcased the compounds' ability to scavenge radicals and inhibit α-glucosidase, highlighting their potential in managing oxidative stress and glucose metabolism disorders. The rapid 'one-pot' synthesis method underlines the efficient production of these compounds, promising for pharmaceutical applications (Özil, Cansu Parlak, & Baltaş, 2018).
Anticancer Activity
Hsieh et al. (2019) designed and synthesized benzimidazole-chalcone derivatives, identifying their potential as anticancer agents. The study particularly noted the effectiveness of certain derivatives in reducing the proliferation of human breast adenocarcinoma and ovarian carcinoma cell lines, offering a promising approach to cancer therapy (Hsieh et al., 2019).
Dual-Acting Inhibitory Activities
A research conducted by Can et al. (2017) on novel benzimidazole-morpholine derivatives revealed their inhibitory potential on enzymes like acetylcholinesterase, monoamine oxidase, and cyclooxygenase. This dual-action suggests these compounds could be effective in treating inflammatory diseases and conditions involving oxidative stress and neurotransmitter imbalance, marking them as candidates for multi-targeted therapies (Can et al., 2017).
Antifungal Activities
Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which demonstrated significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds outperformed standard treatments like carbendazim, suggesting their utility in agricultural and pharmaceutical antifungal applications (Qu, Li, Xing, & Jiang, 2015).
Propiedades
IUPAC Name |
1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholine-4-carbonyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-21(23-10-12-28-13-11-23)17-8-9-19-20(14-17)24(15-16-6-7-16)22(27)25(19)18-4-2-1-3-5-18/h8-9,14,16,18H,1-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGVDJUXRIFICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N4CCOCC4)N(C2=O)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
